molecular formula C6H16NO3P B6269020 diethyl [(methylamino)methyl]phosphonate CAS No. 77225-68-4

diethyl [(methylamino)methyl]phosphonate

Cat. No.: B6269020
CAS No.: 77225-68-4
M. Wt: 181.2
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Description

Diethyl [(methylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties that make it useful in a range of synthetic and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(methylamino)methyl]phosphonate can be synthesized through several methods, including the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions typically involve the use of catalysts, microwaves, or ultrasounds to enhance yields and reduce reaction times .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methylamino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acids.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, which have various applications in organic synthesis and industrial processes.

Mechanism of Action

The mechanism of action of diethyl [(methylamino)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This property makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(methylamino)methyl]phosphonate stands out due to its unique combination of a phosphonate group and a methylamino group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

77225-68-4

Molecular Formula

C6H16NO3P

Molecular Weight

181.2

Purity

75

Origin of Product

United States

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